Cas no 2227742-01-8 ((1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol)

(1R)-2,2,2-Trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol is a chiral fluorinated alcohol featuring a 3-methyloxetane moiety, which imparts unique steric and electronic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. The oxetane ring contributes to improved solubility and conformational rigidity, while the stereogenic center at the 1-position allows for enantioselective synthesis. This compound is particularly useful as an intermediate in the development of bioactive molecules, leveraging its trifluoromethyl group for enhanced binding affinity and its oxetane ring for reduced susceptibility to metabolic degradation. Its structural features make it a versatile building block in medicinal chemistry and material science.
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol structure
2227742-01-8 structure
Product name:(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
CAS No:2227742-01-8
MF:C6H9F3O2
Molecular Weight:170.129672765732
CID:6244616
PubChem ID:165630700

(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
    • 2227742-01-8
    • EN300-1950145
    • インチ: 1S/C6H9F3O2/c1-5(2-11-3-5)4(10)6(7,8)9/h4,10H,2-3H2,1H3/t4-/m1/s1
    • InChIKey: QSQYDJQNENGEJF-SCSAIBSYSA-N
    • SMILES: FC([C@@H](C1(C)COC1)O)(F)F

計算された属性

  • 精确分子量: 170.05546401g/mol
  • 同位素质量: 170.05546401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 150
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • XLogP3: 1

(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1950145-1.0g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
1g
$2704.0 2023-06-03
Enamine
EN300-1950145-5g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
5g
$7841.0 2023-09-17
Enamine
EN300-1950145-0.25g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
0.25g
$2487.0 2023-09-17
Enamine
EN300-1950145-5.0g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
5g
$7841.0 2023-06-03
Enamine
EN300-1950145-0.05g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
0.05g
$2272.0 2023-09-17
Enamine
EN300-1950145-0.5g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
0.5g
$2596.0 2023-09-17
Enamine
EN300-1950145-10.0g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
10g
$11626.0 2023-06-03
Enamine
EN300-1950145-2.5g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
2.5g
$5299.0 2023-09-17
Enamine
EN300-1950145-0.1g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
0.1g
$2379.0 2023-09-17
Enamine
EN300-1950145-1g
(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol
2227742-01-8
1g
$2704.0 2023-09-17

(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol 関連文献

(1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-olに関する追加情報

Research Briefing on (1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol (CAS: 2227742-01-8)

In recent years, the compound (1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol (CAS: 2227742-01-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral fluorinated alcohol, characterized by its unique oxetane ring and trifluoromethyl group, has shown promising potential as a key intermediate in the synthesis of bioactive molecules and pharmaceuticals. The compound's structural features contribute to its enhanced metabolic stability and bioavailability, making it a valuable scaffold in drug discovery and development.

Recent studies have focused on the synthetic routes and applications of (1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol. A 2023 publication in the Journal of Medicinal Chemistry detailed an efficient asymmetric synthesis method for this compound, utilizing a chiral auxiliary approach to achieve high enantiomeric purity. The study highlighted the compound's utility in the synthesis of novel kinase inhibitors, demonstrating its role in modulating enzymatic activity and improving drug-target interactions. The researchers reported a significant increase in inhibitory potency when the compound was incorporated into the scaffold of known kinase inhibitors.

Further investigations into the pharmacological properties of (1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol have revealed its potential as a building block for CNS-active compounds. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) explored its incorporation into GABAA receptor modulators. The resulting analogs exhibited improved blood-brain barrier penetration and prolonged half-life compared to their non-fluorinated counterparts. These findings suggest that the compound's unique physicochemical properties, including its lipophilicity and metabolic stability, make it particularly valuable for CNS drug development.

The safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of (1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol have also been investigated. Recent toxicological studies conducted in vitro and in vivo have shown favorable results, with the compound demonstrating low cytotoxicity across multiple cell lines and good tolerability in animal models. These properties, combined with its synthetic accessibility, position it as an attractive intermediate for pharmaceutical applications.

Looking ahead, researchers are exploring the potential of (1R)-2,2,2-trifluoro-1-(3-methyloxetan-3-yl)ethan-1-ol in the development of antiviral and anticancer agents. Preliminary results from ongoing studies suggest that derivatives of this compound may exhibit activity against specific viral proteases and oncogenic targets. The compound's versatility and the growing body of research supporting its applications underscore its importance in modern medicinal chemistry and drug discovery efforts.

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